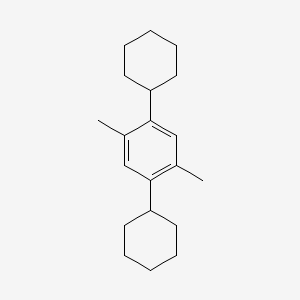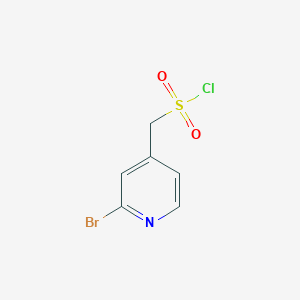
(2-Bromopyridin-4-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromopyridin-4-YL)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C6H5BrClNO2S and a molecular weight of 270.53 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a methanesulfonyl chloride group at the 4-position. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of 4-pyridinemethanesulfonyl chloride using bromine or a brominating agent under controlled conditions.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of (2-Bromopyridin-4-YL)methanesulfonyl chloride typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-Bromopyridin-4-YL)methanesulfonyl chloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, substitution with an amine would yield an amine derivative of the original compound .
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (2-Bromopyridin-4-YL)methanesulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable derivatives with biological activity.
Industry:
Mécanisme D'action
The mechanism of action of (2-Bromopyridin-4-YL)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable derivatives . The bromine atom can also participate in substitution reactions, further expanding the compound’s versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
(3-Bromopyridin-2-YL)methanesulfonyl chloride: Similar in structure but with the bromine atom at the 3-position.
(2-Bromopyridin-4-YL)methanol: Similar in structure but with a hydroxymethyl group instead of a methanesulfonyl chloride group.
Uniqueness: (2-Bromopyridin-4-YL)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propriétés
Formule moléculaire |
C6H5BrClNO2S |
|---|---|
Poids moléculaire |
270.53 g/mol |
Nom IUPAC |
(2-bromopyridin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c7-6-3-5(1-2-9-6)4-12(8,10)11/h1-3H,4H2 |
Clé InChI |
WRMYPCNKJYMYGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CS(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


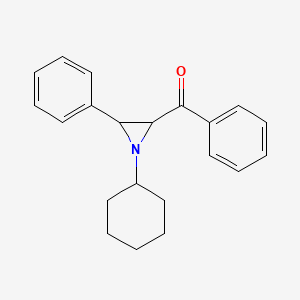
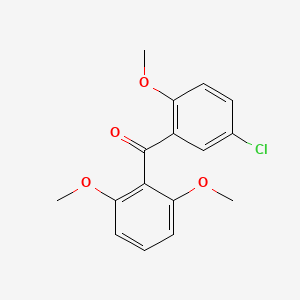
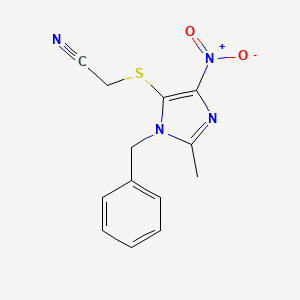

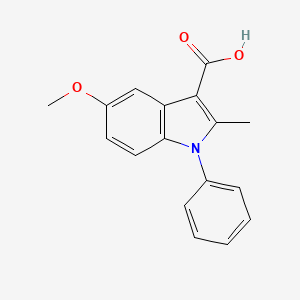
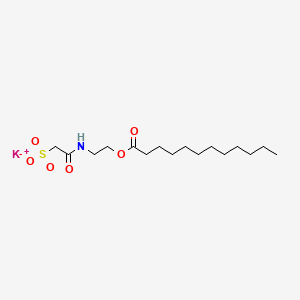

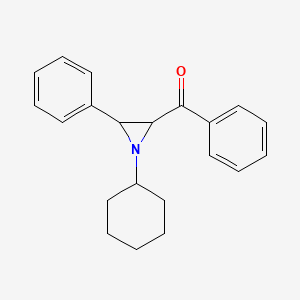
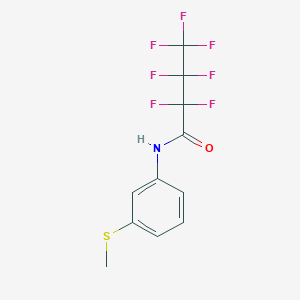
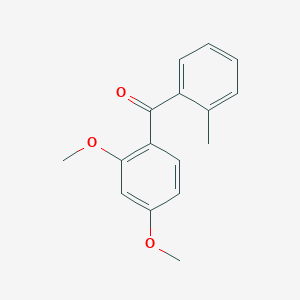
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)

![8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.7.0.02,9.04,8.013,17]nonadec-16-en-15-one](/img/structure/B14170347.png)
